molecular formula C19H14 B135053 9-Methylbenz(A)anthracene CAS No. 2381-16-0

9-Methylbenz(A)anthracene

Cat. No. B135053
CAS RN: 2381-16-0
M. Wt: 242.3 g/mol
InChI Key: KYJPMPXTXCFCRM-UHFFFAOYSA-N
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Description

9-Methylbenz[a]anthracene is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in coal tar and as a byproduct of incomplete combustion. The methyl group at the 9-position alters its chemical and physical properties and may influence its biological activity.

Synthesis Analysis

The synthesis of various derivatives of benz[a]anthracene has been described in the literature. For instance, the preparation of benz[a]anthracene 8,9-oxide and related compounds has been achieved, which are important for studying the metabolism of these compounds by rat liver preparations . Additionally, the synthesis of optically pure benz[a]anthracene 8,9-oxide has been reported, providing insights into the stereochemistry of its metabolites .

Molecular Structure Analysis

The molecular structure of benz[a]anthracene derivatives, including their epoxides, has been a subject of study. The absolute stereochemistry of benz[a]anthracene 8,9-oxide has been determined through X-ray crystal-structure analysis, which is crucial for understanding the enzymatic conversion of these compounds in mammalian liver .

Chemical Reactions Analysis

The reactivity of benz[a]anthracene derivatives includes their ability to undergo various chemical reactions. For example, the epoxides can react with water to yield dihydrodiols and with reduced glutathione to form glutathione conjugates . The photocatalytic oxygenation of anthracenes, including 9-methylanthracene, has been studied, showing the formation of oxygenation products such as epidioxyanthracenes . Moreover, the photochemical reaction of 9-nitro-substituted anthracene-like molecules has been investigated, revealing the production of nitroso ketone-like compounds and quinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benz[a]anthracene derivatives are influenced by their molecular structure. The presence of functional groups such as epoxides and nitro groups can significantly affect their reactivity and stability. For instance, the epoxides of benz[a]anthracene and its methylated derivatives have been shown to rearrange to phenols in acidic conditions and to form stable glutathione conjugates . These properties are essential for understanding the environmental behavior and biological effects of these compounds.

Scientific Research Applications

Halogenation and Chemical Reactivity

9-Methylbenz(a)anthracene's reactivity has been extensively studied in the context of halogenation reactions. Research demonstrates its unique behavior when subjected to halogenation with N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), where it undergoes specific bromination and chlorination reactions. These reactions are influenced by the presence of iodine and the different reactivities of NBS and NCS, highlighting the compound's utility in studying halogenation mechanisms and the effects of halogen size and bond strengths on chemical reactivity (Duan et al., 2000).

Polymerization and Material Science

9-Methylbenz(a)anthracene also plays a role in the synthesis and polymerization of novel materials. For example, the synthesis of 9-anthrylmethyl crotonate, an anthracene-based monomer, showcases the challenges in achieving radical polymerization due to the anthracene group's inhibiting role and sterical hindrances. This research contributes to the development of oligomers with a poly(anthrylene methylene) structure, advancing our understanding of polymerization processes involving anthracene derivatives (Grigoraş, 2001).

Fluorescent Receptor Development

9-Methylbenz(a)anthracene derivatives have been applied in the development of fluorescent receptors. A study focusing on methyl 3-((anthracen-9-ylmethylene)amino)benzoate (MAB) illustrates how these compounds can act as 'turn-on' fluorescent receptors with high selectivity and sensitivity for detecting metal ions, specifically Cu2+. This research highlights the potential of anthracene derivatives in creating sensitive and selective sensors for metal ion detection (Malkondu et al., 2015).

Photochemical Studies

The photochemical behavior of 9-nitro-substituted anthracene-like molecules, including 9-methyl-10-nitroanthracene, has been explored to understand the excited state rearrangement reactions of nitro groups. These studies provide insight into the mechanisms of photolysis and the potential of anthracene derivatives in photochemical applications (Stewart et al., 2009).

Photocatalytic Oxygenation

9-Methylbenz(a)anthracene's derivatives have been utilized in photocatalytic oxygenation studies, demonstrating their capability to undergo oxygenation in the presence of visible light and oxygen. This research outlines the potential of anthracene derivatives in photocatalytic processes, offering a pathway to environmentally friendly oxidation reactions (Kotani et al., 2004).

Safety And Hazards

9-Methylbenz(A)anthracene should be handled with care. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place. Protect from direct sunlight . More detailed information about the safety and hazards can be found in the referenced papers .

Future Directions

The future directions of 9-Methylbenz(A)anthracene research could involve further exploration of its carcinogenic properties and the development of safer handling and disposal methods. More detailed information about the future directions can be found in the referenced papers .

properties

IUPAC Name

9-methylbenzo[a]anthracene
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InChI

InChI=1S/C19H14/c1-13-6-7-15-12-19-16(11-17(15)10-13)9-8-14-4-2-3-5-18(14)19/h2-12H,1H3
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InChI Key

KYJPMPXTXCFCRM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43
Source PubChem
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Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID90178520
Record name 9-Methylbenz(a)anthracene
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Molecular Weight

242.3 g/mol
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Physical Description

Solid; [HSDB]
Record name 9-Methylbenz(a)anthracene
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Solubility

In water, 3.7X10-2 mg/L at 24 °C, In water, 6.60X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, ether, carbon tetrachloride, chloroform, xylene, carbon disulfide
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Vapor Pressure

0.00000025 [mmHg]
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Product Name

9-Methylbenz[a]anthracene

Color/Form

Needles from alcohol

CAS RN

2381-16-0
Record name 9-Methylbenz[a]anthracene
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Melting Point

152.5 °C
Record name 9-Methylbenz(a)anthracene
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